5-Bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene
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Overview
Description
5-Bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 5-bromo-2-fluorobenzene with trifluorotoluene under inert atmosphere conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzene derivatives.
Scientific Research Applications
5-Bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. The presence of electronegative fluorine and bromine atoms enhances its reactivity and allows it to participate in multiple chemical reactions. The trifluoromethyl group contributes to the compound’s stability and lipophilicity, making it suitable for use in pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluorobenzotrifluoride
- 3-Bromobenzotrifluoride
- 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene
Uniqueness
5-Bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene is unique due to the combination of its substituents, which impart specific chemical
Properties
IUPAC Name |
5-bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c1-4-2-5(9)3-6(7(4)10)8(11,12)13/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHOMTUGUHOAIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2167934-38-3 |
Source
|
Record name | 5-bromo-2-fluoro-1-methyl-3-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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